2-(4-aminophenoxy)-N'-hydroxyethanimidamide
Description
2-(4-Aminophenoxy)-N'-hydroxyethanimidamide is an amidoxime derivative characterized by a 4-aminophenoxy group attached to an ethanimidamide backbone. Its structure combines an electron-rich aromatic amine with a reactive amidoxime group, enabling participation in hydrogen bonding and coordination chemistry.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
InChI Key |
IUAKQEKJYRFBBE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)OC/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenoxy)-N’-hydroxyethanimidamide typically involves multiple steps. One common method includes the reaction of 4-aminophenol with ethyl chloroformate to form 4-aminophenyl chloroformate. This intermediate is then reacted with hydroxylamine to produce the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-aminophenoxy)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-aminophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-aminophenoxy)-N'-hydroxyethanimidamide can be compared to analogous compounds within the hydroxyethanimidamide family. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Hydroxyethanimidamide Derivatives
Key Observations :
Electronic Effects: Electron-withdrawing groups (e.g., Cl, F in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Electron-donating groups (e.g., 4-aminophenoxy in ) improve coordination with transition metals, suggesting utility in catalysis or sensors.
Steric and Solubility Properties :
- Bulky substituents (e.g., benzyloxy in ) increase steric hindrance, reducing reaction rates but improving membrane permeability in drug design.
- Polar groups (e.g., morpholine in ) enhance aqueous solubility, critical for biomedical applications.
Synthetic Methodologies: Halogenated derivatives often employ halogenated phenols and high-temperature reflux (e.g., 30 h in chlorobenzene for ). Amine-containing analogs (e.g., 4-aminophenoxy) may require protective group strategies to prevent side reactions during synthesis.
Safety and Stability: Halogenated analogs (e.g., Cl/F-substituted) exhibit higher stability under oxidative conditions but may pose environmental toxicity risks .
Biological Activity
2-(4-Aminophenoxy)-N'-hydroxyethanimidamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of anticancer and antihyperglycemic effects. This article explores its synthesis, biological efficacy, structure-activity relationships (SAR), and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 4-aminophenol, which is reacted with appropriate acylating agents to form the phenoxy derivative.
- Hydroxylation : Hydroxylation of the resulting compound is achieved using hydroxylating agents.
- Final Assembly : The final step involves the formation of the ethanimidamide structure through amide bond formation.
This synthetic route has been optimized for yield and purity, often employing techniques such as NMR and X-ray crystallography for structural confirmation .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In a study evaluating various derivatives, it was found that certain analogues demonstrated potent inhibitory effects against receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation. For instance, compounds with similar structures showed over 90% inhibition against EGFR at low nanomolar concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Kinase | Inhibition (%) at 10 nM |
|---|---|---|
| Compound A | EGFR | 91 |
| Compound B | HER-2 | 92 |
| Compound C | IGF1R | 85 |
Antihyperglycemic Effects
In addition to its anticancer properties, this compound has been investigated for its potential as a dual hypoglycemic agent. Research has shown that derivatives can activate key metabolic pathways involved in glucose regulation, suggesting a possible role in diabetes management .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its molecular structure. Key factors influencing activity include:
- Substituents on the Phenyl Ring : Modifications at the para position significantly affect binding affinity to target proteins.
- Hydroxyl Group Positioning : The placement of the hydroxyl group plays a crucial role in enhancing solubility and bioavailability.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that compounds similar to this compound exhibited substantial growth inhibition across multiple types, including leukemia and solid tumors .
- Diabetes Management Trials : Clinical trials assessing the antihyperglycemic effects of related compounds indicated significant reductions in blood glucose levels among treated groups compared to controls .
Q & A
Q. What are the recommended synthetic routes for 2-(4-aminophenoxy)-N'-hydroxyethanimidamide?
Methodological Answer: The compound can be synthesized via condensation reactions using NaH in tetrahydrofuran (THF) with esters (e.g., 8a,b) and N'-hydroxyethanimidamide, yielding 1,2,4-oxadiazole derivatives (e.g., compounds 9 and 10 in Scheme 1). Reaction conditions include 0°C to room temperature for 4 hours. Alternative routes involve hydrazide intermediates (e.g., 11) reacted with acetonitrile under basic conditions (K₂CO₃, n-butanol, 150°C) to form triazole derivatives .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: While direct safety data for this compound is limited, analogous aromatic amines (e.g., 4-aminodiphenylamine) require stringent precautions:
- Use PPE (gloves, eye protection, lab coat).
- Avoid inhalation (use fume hoods) and skin contact (P280).
- Dispose of waste per environmental regulations (P273, P501). Emergency protocols include rinsing eyes with water for 15 minutes (P305+P351+P338) and seeking medical attention for persistent irritation .
Q. How is structural characterization performed for this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while and NMR resolve substituent positions (e.g., phenoxy vs. hydroxamic acid moieties). High-performance liquid chromatography (HPLC) ensures purity (>95%) . For analogs like 4-[2-(4-aminophenoxy)ethoxy]aniline, SMILES strings and InChI keys aid computational validation .
Advanced Research Questions
Q. How can bioisosteric replacement strategies optimize the hydroxamic acid moiety?
Methodological Answer: The hydroxamic acid group can be replaced with 1,2,4-oxadiazoles or triazoles to enhance metabolic stability. For example, NaH-mediated reactions with esters yield oxadiazoles (e.g., 9 and 10), while hydrazide intermediates (11) form triazoles (e.g., 12). These bioisosteres maintain hydrogen-bonding capacity while improving pharmacokinetics .
Q. What analytical methods resolve contradictions in reported reaction yields?
Methodological Answer: Yield discrepancies (e.g., due to NaH reactivity variations) can be addressed by:
- Standardizing reaction conditions (temperature, solvent purity).
- Monitoring intermediates via TLC or LC-MS.
- Comparing HRMS and NMR data to confirm product identity and purity. Contradictions in synthetic routes may arise from competing pathways (e.g., ester vs. hydrazide reactivity) .
Q. How does the 4-aminophenoxy group influence biological activity in related compounds?
Methodological Answer: The 4-aminophenoxy group enhances solubility and target binding in drug candidates. For instance, analogs like N-[2-(4-aminophenoxy)ethyl]-N,N-dimethylamine (CAS 49241-94) are precursors for kinase inhibitors. Structure-activity relationship (SAR) studies involve modifying the phenoxy chain length or substituting the amine to modulate potency .
Q. What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and quantitative structure-property relationship (QSPR) models predict logP, solubility, and stability. Tools like PubChem’s Deep Profiling Services (CC-DPS) analyze SMILES strings (e.g., C1=CC=C2C(=C1)NC(=N2)C/C(=N/O)/N) to estimate spectral properties and reactivity .
Method Development Questions
Q. How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Screen solvents (THF vs. DMF) for solubility and reaction efficiency.
- Replace NaH with milder bases (e.g., K₂CO₃) for safer large-scale reactions.
- Use flow chemistry to control exothermic steps (e.g., NaH-mediated condensations) .
Q. What spectroscopic techniques differentiate regioisomers in synthetic pathways?
Methodological Answer:
- NMR: Compare aromatic proton splitting patterns (e.g., para vs. meta substitution).
- NMR: Identify carbonyl shifts (e.g., hydroxamic acid C=O at ~165 ppm).
- IR spectroscopy: Detect N–O stretches (~950 cm⁻¹) in hydroxamic acid vs. oxadiazole C=N (~1600 cm⁻¹) .
Contradiction Analysis
Q. How to address conflicting data on aquatic toxicity for similar amines?
Methodological Answer: While 4-aminodiphenylamine is classified as aquatic acute/chronic toxicity Category 1, discrepancies may arise from test organisms (e.g., Daphnia vs. fish). Researchers should:
- Validate toxicity using OECD Test Guidelines 201/202.
- Compare logKow values to assess bioaccumulation potential.
- Consider biodegradation pathways (e.g., hydroxylation vs. ring cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
